N-[4-(2-oxopyrrolidin-1-yl)phenyl]cyclopentanecarboxamide
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Overview
Description
“N-[4-(2-oxopyrrolidin-1-yl)phenyl]cyclopentanecarboxamide” is a chemical compound with the molecular formula C16H20N2O2 . It is related to a class of compounds known as phenylpyrrolidines, which are polycyclic aromatic compounds containing a benzene ring linked to a pyrrolidine ring .
Molecular Structure Analysis
The molecular structure of “this compound” includes a five-membered pyrrolidine ring, which is a nitrogen heterocycle . The pyrrolidine ring is linked to a phenyl group and a cyclopentanecarboxamide group .Physical And Chemical Properties Analysis
The molecular weight of “this compound” is 272.34 . Other physical and chemical properties such as boiling point, melting point, and density were not found in the available resources.Scientific Research Applications
1. Histone Deacetylase Inhibition and Anticancer Properties
N-[4-(2-oxopyrrolidin-1-yl)phenyl]cyclopentanecarboxamide has been explored as an isotype-selective histone deacetylase (HDAC) inhibitor. It selectively inhibits HDACs 1-3 and 11 at submicromolar concentrations. These compounds block cancer cell proliferation and induce histone acetylation, cell-cycle arrest, and apoptosis, demonstrating significant potential as anticancer drugs (Zhou et al., 2008).
2. Met Kinase Inhibition for Cancer Treatment
Derivatives of this compound have been identified as potent and selective Met kinase inhibitors. Substitution in the compound led to improved enzyme potency and kinase selectivity. These derivatives showed significant tumor stasis in cancer models following oral administration and have advanced into phase I clinical trials (Schroeder et al., 2009).
3. Inhibitory Activity Against Topoisomerase IIα
Novel derivatives of this compound have shown inhibitory activity against topoisomerase IIα, a crucial target in cancer therapy. These compounds exhibited superior cytotoxicity against various cancer cell lines and were also screened for in silico drug-likeliness properties (Alam et al., 2016).
4. Potential Antidepressant and Nootropic Agents
Studies have shown that certain this compound derivatives possess antidepressant and nootropic activities. These activities were observed in various behavioral tests, suggesting the potential of these compounds as central nervous system active agents (Thomas et al., 2016).
5. Cyclooxygenase Inhibition
Certain enaminone derivatives related to this compound have been investigated as cyclooxygenase inhibitors, showing potential as non-steroidal anti-inflammatory agents. The efficiency of these compounds depends on structural aspects like chain length and substitution patterns (Dannhardt et al., 1997).
6. Antibacterial, Antifungal, Antimalarial, and Antitubercular Properties
Spiro[pyrrolidin-2,3′-oxindoles] derivatives, structurally related to this compound, have been synthesized and screened for their in vitro antibacterial, antifungal, antimalarial, and antitubercular activities. Several compounds exhibited activities comparable to standard drugs (Haddad et al., 2015).
7. Role in Apoptosis Proteins Antagonism for Cancer Treatment
GDC-0917, a derivative of this compound, is a potent second-generation antagonist of inhibitor of apoptosis proteins, being developed for treating various cancers. It has demonstrated low to moderate clearance in animal models and promising pharmacokinetic-pharmacodynamic analysis for human application (Wong et al., 2013).
Future Directions
Mechanism of Action
The pyrrolidine ring is a five-membered nitrogen heterocycle used widely by medicinal chemists to obtain compounds for the treatment of human diseases . The interest in this saturated scaffold is enhanced by the possibility to efficiently explore the pharmacophore space due to sp3-hybridization, the contribution to the stereochemistry of the molecule, and the increased three-dimensional (3D) coverage due to the non-planarity of the ring .
The pyrrolidine ring and its derivatives, including pyrrolizines, pyrrolidine-2-one, pyrrolidine-2,5-diones, and prolinol, have been reported to have bioactive molecules with target selectivity . The different stereoisomers and the spatial orientation of substituents can lead to a different biological profile of drug candidates, due to the different binding mode to enantioselective proteins .
properties
IUPAC Name |
N-[4-(2-oxopyrrolidin-1-yl)phenyl]cyclopentanecarboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N2O2/c19-15-6-3-11-18(15)14-9-7-13(8-10-14)17-16(20)12-4-1-2-5-12/h7-10,12H,1-6,11H2,(H,17,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XKISPQRLNRNXTA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)C(=O)NC2=CC=C(C=C2)N3CCCC3=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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